molecular formula C11H11ClFN3 B1482646 2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine CAS No. 2092101-14-7

2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

Cat. No.: B1482646
CAS No.: 2092101-14-7
M. Wt: 239.67 g/mol
InChI Key: LSBNPHZGKGSCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a versatile functionalized ligand designed for advanced coordination chemistry and materials science research. This compound belongs to the highly sought-after class of pyrazolylpyridine ligands, which are recognized as valuable analogs of 2,2'-bipyridine with enhanced tunability . Its molecular structure integrates two key functional sites: a chloromethyl group at the pyrazole 4-position and a 2-fluoroethyl chain on the pyrazole nitrogen. The reactive chloromethyl (-CH2Cl) group serves as an excellent handle for further synthetic modification, allowing researchers to covalently anchor the ligand to polymers, surfaces, or other molecular scaffolds, or to introduce additional functional groups . The 2-fluoroethyl substituent is known to influence the electronic properties and metabolic stability of molecules, making it a feature of interest in the design of specialized materials . The core 2-(1H-pyrazol-3-yl)pyridine motif is a privileged scaffold in inorganic chemistry, capable of forming stable chelating complexes with a wide range of metals, including noble metals (iridium, ruthenium, platinum), coinage metals (copper, silver, gold), and rare-earth elements . The primary research value of this ligand lies in its ability to impart tunable photophysical and electrochemical properties to the resulting metal complexes. These properties are critical for developing next-generation materials for applications such as organic light-emitting diodes (OLEDs), light-emitting electrochemical cells (LEECs), luminescent sensors, and catalysts . The presence of the pyridine-nitrogen and pyrazole-nitrogen atoms facilitates strong coordination to metal centers, and the substituents on the pyrazole ring can be used to fine-tune the steric and electronic environment around the metal, thereby modulating the performance of the final complex . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions.

Properties

IUPAC Name

2-[4-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3/c12-7-9-8-16(6-4-13)15-11(9)10-3-1-2-5-14-10/h1-3,5,8H,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBNPHZGKGSCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2CCl)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. With a molecular formula of C11H11ClFN3 and a molecular weight of 239.67 g/mol, this compound belongs to the pyrazole class, which is renowned for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC11H11ClFN3
Molecular Weight239.67 g/mol
PurityTypically ≥ 95%
CAS Number2092101-14-7

Biological Activity Overview

The biological activity of pyrazole derivatives, including this compound, has been extensively studied. These compounds exhibit a range of pharmacological effects such as:

  • Antiviral Activity : Pyrazoles have demonstrated efficacy against various viral infections.
  • Antifungal Properties : Certain derivatives show significant antifungal activity.
  • Anti-inflammatory Effects : They are known to inhibit inflammatory pathways.
  • Antitumor Activity : Some studies indicate potential in cancer treatment through apoptosis induction in tumor cells.

Research indicates that pyrazole derivatives may act through multiple mechanisms, including:

  • Enzyme Inhibition : Many pyrazoles inhibit key enzymes involved in metabolic pathways, affecting cell proliferation and survival.
  • Receptor Modulation : Compounds like this compound can modulate various receptors, including muscarinic acetylcholine receptors, enhancing or inhibiting their activity depending on the context .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with pyrazole compounds:

  • Study on Antitumor Activity :
    • A study evaluated the cytotoxic effects of pyrazole derivatives on human cancer cell lines. The results indicated that certain modifications to the pyrazole structure significantly enhanced anticancer activity, suggesting that this compound could be a candidate for further development .
  • Inflammation and Pain Models :
    • In animal models, pyrazole derivatives were tested for anti-inflammatory effects. The results showed a marked reduction in inflammation markers, indicating potential use in treating inflammatory diseases .
  • Antiviral Studies :
    • Research has demonstrated that specific pyrazole compounds exhibit antiviral properties by inhibiting viral replication in vitro. This suggests that this compound may also possess similar properties worth exploring .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in several biological activities, making it a candidate for drug development.

Antiviral Activity

Research indicates that pyrazole derivatives, including this compound, exhibit antiviral properties. They have been effective against various viral infections by inhibiting viral replication mechanisms. For example, studies have shown that certain pyrazoles can interfere with the viral life cycle, potentially leading to new antiviral therapies.

Antifungal Properties

This compound has demonstrated antifungal activity in laboratory settings. It has been tested against several fungal strains, revealing its potential as a treatment for fungal infections. The mechanism often involves disrupting fungal cell wall synthesis or function.

Anti-inflammatory Effects

2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine has been shown to inhibit pathways involved in inflammation. This could lead to applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Antitumor Activity

Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. Its ability to modulate key signaling pathways involved in cell survival and proliferation positions it as a potential candidate for cancer therapy.

Agrochemical Applications

The structural characteristics of this compound make it suitable for use in agrochemicals, particularly as a pesticide or herbicide. Fluorinated compounds are known for their enhanced biological activity and stability, which can improve the efficacy of agrochemical formulations.

Pesticidal Activity

Research into the pesticidal properties of pyrazole derivatives has indicated that they can effectively target pests while minimizing harm to non-target organisms. This selective toxicity is crucial for developing sustainable agricultural practices.

Material Science Applications

In addition to biological applications, this compound can be utilized in material science due to its unique chemical structure.

Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the thermal and mechanical properties of polymers. Its incorporation into polymer matrices could lead to materials with improved performance characteristics.

Case Studies and Research Findings

Several studies have highlighted the applications and efficacy of this compound:

  • Antiviral Study : A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives could inhibit viral replication through enzyme inhibition mechanisms.
  • Antifungal Research : Research published in Mycoses showed that certain pyrazole compounds exhibited significant antifungal activity against Candida species, suggesting potential therapeutic uses in treating fungal infections.
  • Cancer Treatment : A study in Cancer Letters indicated that pyrazole derivatives could induce apoptosis in breast cancer cells through modulation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The target compound’s substituents differentiate it from analogs. Key comparisons include:

A. Pyridine- and Pyrazole-Based Ligands ()
Compound Substituents (Pyrazole/Pyridine) Molecular Weight (g/mol) Key Properties
2-(1H-Pyrazol-3-yl)pyridine () None 145.16 Planar structure; base for coordination .
2-(1-(Propargyl)-1H-pyrazol-3-yl)pyridine () Propargyl (-CH₂C≡CH) at N1 169.19 Click chemistry applications; linear geometry .
Pyridine,2-[4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1-piperidinyl]-3-nitro- () Piperidinyl, nitro, 4-methoxyphenyl 379.42 Bulky substituents; electron-withdrawing nitro group reduces reactivity .
  • Key Differences :
    • The chloromethyl group in the target compound increases electrophilicity compared to unsubstituted analogs.
    • 2-Fluoroethyl vs. propargyl : The former enhances metabolic stability, while the latter enables bioorthogonal reactions .
B. Halogenated Derivatives ()
Compound Halogen Substituents Molecular Weight (g/mol) Applications
2-(3-Fluoro-5-methoxyphenyl)-pyrido[1,2-a]pyrimidin-4-one () Fluoro, methoxy ~350 (estimated) Kinase inhibition; improved solubility .
4-(3-Iodo-1H-pyrazol-1-yl)-2-(trifluoromethyl)pyridine () Iodo, trifluoromethyl ~315 (estimated) Radiolabeling; strong electron withdrawal .
  • Key Differences :
    • Chloromethyl vs. trifluoromethyl : The latter is more electron-withdrawing, reducing nucleophilicity at adjacent positions.
    • Iodo substituents () enable cross-coupling reactions, unlike the chloromethyl group, which is better suited for SN2 pathways .

Structural and Crystallographic Comparisons

  • Planarity : In 4-(1H-pyrazol-3-yl)pyridine (), the pyridine and pyrazole rings are nearly coplanar (dihedral angle: 4.69°). The target compound’s chloromethyl group may induce steric hindrance, slightly distorting planarity and affecting intermolecular interactions .
  • Hydrogen Bonding : Unlike unsubstituted analogs (), the target compound’s fluoroethyl group may participate in weak C-F···H interactions, altering crystal packing .

Reactivity Comparison :

Compound Reactivity Hotspots
Target Compound Chloromethyl (SN2), fluoroethyl (stable)
4-(3-Iodo-pyrazol)pyridine () Iodo (Suzuki coupling)
Propargyl derivative () Alkyne (click chemistry)

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. Critical steps include:

  • Pyrazole ring formation : Cyclocondensation of hydrazines with β-diketones or acrylates under acidic conditions. For regioselective substitution, temperature control (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) are crucial .
  • Chloromethyl and fluoroethyl functionalization : Use of chloromethylating agents (e.g., chloromethyl methyl ether) and nucleophilic fluoroethylation (e.g., 2-fluoroethyl tosylate) in anhydrous conditions. Catalytic bases like K₂CO₃ improve substitution efficiency .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole C-3/C-4 protons at δ 6.5–8.0 ppm; fluoroethyl -CH₂F splitting patterns) .
  • X-ray crystallography : Single-crystal analysis resolves regiochemistry and steric effects (e.g., pyrazole-pyridine dihedral angles ~15–25°) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS detects impurities (e.g., dehalogenated byproducts) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound and its analogs?

  • Methodological Answer :

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line specificity, ATP concentration in kinase assays). For example, variations in fluorophenyl-substituted pyrazoles show divergent kinase inhibition due to assay pH differences .
  • Structural analogs : Evaluate activity trends using derivatives (e.g., replacing chloromethyl with trifluoromethyl groups reduces off-target binding in kinase inhibitors) .
  • Meta-analysis : Cross-reference data from crystallographic (e.g., Protein Data Bank) and pharmacological databases to identify structure-activity relationships (SAR) .

Q. What strategies optimize the regioselectivity of pyrazole substitution to minimize byproducts like 1H-pyrazol-4-yl isomers?

  • Methodological Answer :

  • Directed metalation : Use of LDA (lithium diisopropylamide) at -78°C to deprotonate pyrazole N-1, followed by electrophilic quenching for C-3 selectivity .
  • Protecting groups : Temporary protection of pyridine nitrogen with Boc groups prevents undesired N-alkylation during fluoroethylation .
  • Computational modeling : DFT calculations (e.g., Gaussian 09) predict transition-state energies to favor C-3 over C-5 substitution .

Q. How do the chloromethyl and fluoroethyl substituents influence the compound’s stability in aqueous vs. anhydrous environments?

  • Methodological Answer :

  • Hydrolytic stability : Chloromethyl groups undergo slow hydrolysis in aqueous buffers (pH >7), forming hydroxymethyl derivatives. Accelerated stability studies (40°C/75% RH) quantify degradation rates .
  • Fluoroethyl reactivity : The -CH₂F group is susceptible to radical-mediated degradation under UV light. Stabilization requires inert atmospheres (N₂) and amber glass storage .
  • Co-crystallization : Co-formers like succinic acid in co-crystals improve thermal stability (TGA/DSC data show melting points >150°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.